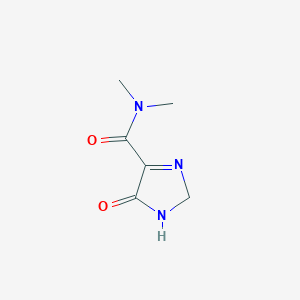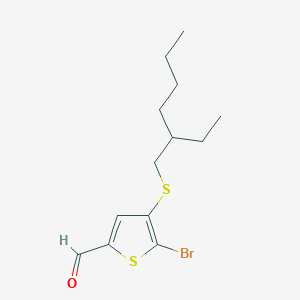
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C13H19BrOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and an ethylhexylthio group attached to the thiophene ring. This compound is used as a building block in the synthesis of various organic materials, particularly in the field of organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of n-butyllithium (n-BuLi) and dimethylformamide (DMF) as reagents . The reaction is carried out under an inert atmosphere, usually at low temperatures, to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include substituted thiophenes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of ultra-narrow band-gap non-fullerene acceptors (NFAs) such as IEICO, IEICO-4F, and IEICO-4Cl.
Material Science: It is employed in the development of new materials with specific electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the aldehyde group are particularly reactive, allowing the compound to undergo substitution, oxidation, and reduction reactions. These reactions enable the formation of larger conjugated systems, which are essential for its applications in organic electronics .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but lacks the ethylhexylthio group.
3-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the bromine atom.
4-Bromo-2-thiophenecarboxaldehyde: Similar but with different substitution patterns on the thiophene ring.
Uniqueness
5-Bromo-4-((2-ethylhexyl)thio)thiophene-2-carbaldehyde is unique due to the presence of the ethylhexylthio group, which imparts specific electronic properties to the compound. This makes it particularly useful in the synthesis of materials for organic electronics, where precise control over electronic properties is essential .
Propiedades
Fórmula molecular |
C13H19BrOS2 |
|---|---|
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
5-bromo-4-(2-ethylhexylsulfanyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H19BrOS2/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3 |
Clave InChI |
BJTWDRHWCCZWTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CSC1=C(SC(=C1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



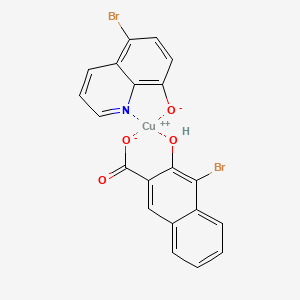
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B12824147.png)
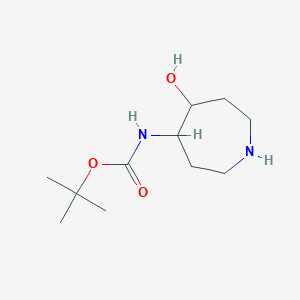
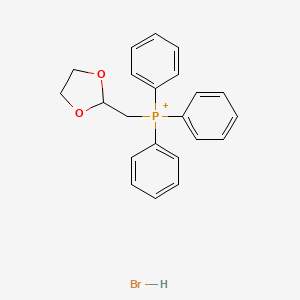
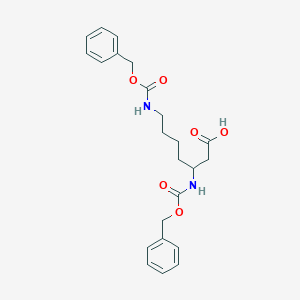
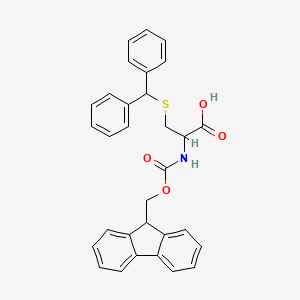
![5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine](/img/structure/B12824197.png)
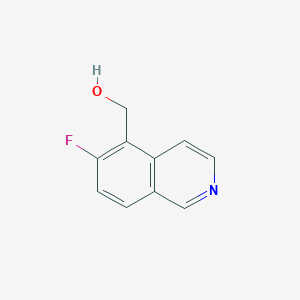
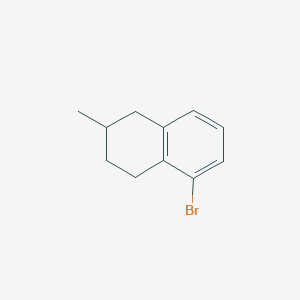
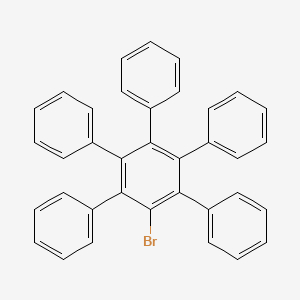
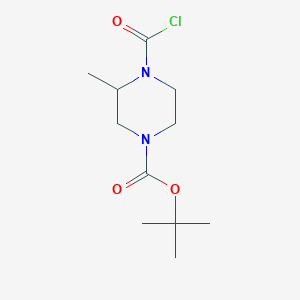
![ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12824237.png)
